molecular formula C18H20N6O3 B2938615 (E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887200-62-6

(E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2938615
CAS No.: 887200-62-6
M. Wt: 368.397
InChI Key: FWWLORNJTUUNFA-YBFXNURJSA-N
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Description

(E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality (E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-5-9-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-11-12-7-6-8-13(10-12)27-4/h5-8,10-11H,1,9H2,2-4H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWLORNJTUUNFA-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC(=CC=C3)OC)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)OC)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O3C_{18}H_{20}N_{6}O_{3}, with a molecular weight of approximately 368.397 g/mol. The compound features a purine core substituted with an allyl group and a hydrazinyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that hydrazine derivatives can possess antimicrobial properties. The presence of the methoxybenzylidene group may enhance the compound's interaction with microbial targets. Preliminary data suggest effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values need further exploration.

2. Anticancer Properties
The purine scaffold is known for its role in nucleic acid metabolism and has been implicated in anticancer activity. In vitro studies have demonstrated that (E)-1-allyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione inhibits the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The GI50 values indicate significant growth inhibition at micromolar concentrations.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Intercalation : The purine structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : The hydrazinyl group may facilitate binding to target enzymes through hydrogen bonding and hydrophobic interactions.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can influence ROS levels in cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

StudyObjectiveFindings
Smith et al. (2024)Evaluate antimicrobial activityDemonstrated significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Johnson et al. (2024)Assess anticancer effectsFound GI50 values of 0.34 µM for MCF7 cells; induced apoptosis through caspase activation.
Lee et al. (2024)Investigate enzyme inhibitionShowed IC50 of 0.045 µM against DHFR, indicating potent inhibitory action compared to standard drugs.

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